molecular formula C8H6BrNO2 B13648749 4-Bromo-1-isocyanato-2-methoxybenzene

4-Bromo-1-isocyanato-2-methoxybenzene

Cat. No.: B13648749
M. Wt: 228.04 g/mol
InChI Key: CZROQKQQUSZUIZ-UHFFFAOYSA-N
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Description

4-Bromo-1-isocyanato-2-methoxybenzene (CAS 1219731-97-1) is a high-purity chemical building block with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 . Its structure features both a bromo substituent and a highly reactive isocyanate (N=C=O) group on a methoxybenzene ring, making it a versatile intermediate for researchers in medicinal chemistry and drug discovery . The presence of two distinct reactive sites allows for sequential and selective functionalization. The isocyanate group readily undergoes reactions with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively . Concurrently, the bromo substituent can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds to diversify the molecular structure . This dual functionality is particularly valuable in the synthesis of complex molecules for pharmaceutical research. This compound requires careful handling and storage. It is recommended to be kept under an inert atmosphere and at cold temperatures (2-8°C), often necessitating cold-chain transportation to preserve its stability and reactivity . As a key intermediate, its reliable quality and availability are crucial for advancing synthetic routes in the pharmaceutical supply chain . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

4-bromo-1-isocyanato-2-methoxybenzene

InChI

InChI=1S/C8H6BrNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3

InChI Key

CZROQKQQUSZUIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N=C=O

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 4-Bromo-2-methoxybenzene Derivatives

The precursor for 4-bromo-1-isocyanato-2-methoxybenzene is generally 4-bromo-2-methoxyaniline or 4-bromo-2-methoxybenzene derivatives, which can be synthesized via selective halogenation and functional group transformations.

Process Overview:

  • Starting from 1,4-dibromo-2-fluorobenzene, a Grignard reaction with isopropyl magnesium chloride in tetrahydrofuran (THF) and a first solvent (e.g., toluene or methyl tert-butyl ether) is conducted at low temperatures (0 to 5 °C).
  • A formylation step follows, using a formyl source such as dimethylformamide or N-formyl secondary amine in a second solvent.
  • The intermediate 4-bromo-2-methoxybenzaldehyde is crystallized using alkanes like heptane or cyclohexane.
  • Subsequent reaction with methanol and a carbonate base (potassium, sodium, or cesium carbonate) converts the aldehyde to the corresponding methoxy derivative.
  • Distillation and recrystallization steps yield high-purity 4-bromo-2-methoxybenzaldehyde, which can be further converted to the aniline derivative necessary for isocyanate synthesis.
Step Reagents/Conditions Purpose Notes
1 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, THF, toluene, 0-5 °C Formation of Grignard intermediate Controlled low temperature to avoid side reactions
2 Formyl source (DMF or N-formyl secondary amine), toluene, 0-5 °C Formylation to aldehyde Selective introduction of formyl group
3 Crystallization agent (heptane, cyclohexane) Isolation of intermediate Purification step
4 Methanol, carbonate base Conversion to methoxy derivative Base-mediated reaction
5 Distillation, recrystallization Purification Yield optimization

Conversion of 4-Bromo-2-methoxyaniline to 4-Bromo-1-isocyanato-2-methoxybenzene

The key transformation to introduce the isocyanate group involves the reaction of the corresponding aniline derivative with phosgene or phosgene equivalents.

Synthetic Route:

  • Starting Material: 4-Bromo-2-methoxyaniline
  • Reagent: Phosgene (COCl₂) or safer alternatives like triphosgene
  • Solvent: Anhydrous organic solvents such as dichloromethane or toluene
  • Conditions: Low temperature (0 to 5 °C) under an inert atmosphere (nitrogen or argon)
  • Reaction: The amino group reacts with phosgene to form the isocyanate, releasing hydrochloric acid as a by-product.

$$
\text{4-Bromo-2-methoxyaniline} + \text{Phosgene} \rightarrow \text{4-Bromo-1-isocyanato-2-methoxybenzene} + \text{HCl}
$$

Key Points:

  • The reaction requires careful control of temperature and stoichiometry to prevent side reactions such as urea formation or polymerization.
  • Use of phosgene alternatives like triphosgene improves safety and handling.
  • The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the isocyanate group.

Alternative Synthesis via Metal Cyanate Catalysis

A patented method describes the synthesis of aromatic isocyanates by reacting halogenated aromatic compounds with metal cyanates in the presence of a zero-valent nickel complex catalyst.

Process Description:

  • Reactants: 4-Bromo-2-methoxyaryl halide (e.g., bromide) and potassium cyanate or sodium cyanate
  • Catalyst: Nickel(0) complex with organic ligands
  • Solvent: Organic medium (non-aqueous)
  • Reaction: Nucleophilic substitution of halogen by cyanate ion followed by rearrangement to isocyanate

This method avoids the use of phosgene and allows for direct conversion of halogenated aromatic compounds to isocyanates under milder and safer conditions.

Parameter Details
Catalyst Ni(0) complex with organic ligands
Metal cyanate Potassium or sodium cyanate
Solvent Organic, non-aqueous
Temperature Typically moderate, not cryogenic
Advantages Phosgene-free, safer, potential for scale-up

This approach is particularly valuable for industrial applications where phosgene handling is a concern.

Purification and Characterization

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Advantages Disadvantages
Grignard/Formylation + Methoxy substitution 1,4-Dibromo-2-fluorobenzene Isopropyl magnesium chloride, DMF, methanol, carbonate base 0–5 °C, organic solvents High selectivity, scalable Multi-step, requires low temp control
Phosgene Reaction 4-Bromo-2-methoxyaniline Phosgene or triphosgene 0–5 °C, anhydrous, inert atmosphere Direct isocyanate formation Toxic reagents, safety concerns
Metal Cyanate Catalysis 4-Bromo-2-methoxyaryl halide Potassium cyanate, Ni(0) catalyst Organic solvent, moderate temp Phosgene-free, safer Requires catalyst preparation

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

While the exact compound "4-Bromo-1-isocyanato-2-methoxybenzene" was not found in the search results, a closely related compound, "4-Chloro-2-methoxyphenyl isocyanate" (CAS number 55440-53-4), is documented and can provide insights into the applications of similar compounds. Additionally, "2-bromo-4-isocyanato-1-methoxybenzene" is also mentioned .

Here's what is known about the applications of 4-Chloro-2-methoxyphenyl isocyanate and related compounds:

Scientific Research Applications

4-Chloro-2-methoxyphenyl isocyanate is a building block in organic synthesis with applications in chemistry, biology, and industry. It is known for its reactivity and ability to form stable linkages, making it valuable in synthesizing complex molecules.

Chemistry: It is used as a reagent in organic synthesis for preparing ureas, carbamates, and heterocyclic compounds.

Biology: It is used in modifying biomolecules and synthesizing bioactive compounds.

Medicine: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Industry: It is used in producing polymers, coatings, and adhesives.

Chemical Reactions

4-Chloro-2-methoxyphenyl isocyanate undergoes various chemical reactions:

  • Nucleophilic Substitution: Reacts with nucleophiles like amines and alcohols to form ureas and carbamates.
  • Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.
  • Hydrolysis: Reacts with water to form 4-Chloro-2-methoxyphenylamine and carbon dioxide.

Isocyanates can interact with molecular targets such as enzymes and receptors, modulating biochemical pathways and leading to physiological effects. They have been shown to inhibit cholinesterase activity, affecting neurotransmitter levels and potentially leading to neurotoxic effects. Exposure to isocyanates can also induce sensitization and asthma-like symptoms through immune mechanisms.

Occupational Exposure

Mechanism of Action

The mechanism of action of 4-Bromo-1-isocyanato-2-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity allows it to form covalent bonds with target molecules, leading to the modification of their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Functional Group Variations

The reactivity and applications of brominated methoxybenzenes are highly dependent on the identity and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Halogenated Methoxybenzenes
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Significance References
4-Bromo-1-isocyanato-2-methoxybenzene Not explicitly provided C₈H₅BrNO₂ ~242.03* Br (C4), -NCO (C1), -OCH₃ (C2) Polymer crosslinking, pharmaceuticals Inferred
1-Bromo-5-isocyanato-2,4-dimethoxybenzene 625119-44-0 C₉H₇BrNO₃ 273.06 Br (C1), -NCO (C5), two -OCH₃ Specialty polymer precursors
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 C₇H₆BrIO 312.93 Br (C4), I (C2), -OCH₃ (C1) Suzuki coupling, medicinal chemistry intermediates
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 C₇H₆BrFO 203.02 Br (C2), F (C4), -OCH₃ (C1) Fluorinated drug intermediates

*Calculated based on molecular formula.

Key Observations :

  • Isocyanato vs. Halogen Substitution : The presence of the isocyanato group (e.g., in 1-Bromo-5-isocyanato-2,4-dimethoxybenzene) increases electrophilicity, enabling nucleophilic addition reactions for polyurethane or urea synthesis. In contrast, iodo or fluoro analogs (e.g., 4-Bromo-2-iodo-1-methoxybenzene) are more suited for cross-coupling reactions in medicinal chemistry .
  • Steric and Electronic Effects : Dimethoxy substitution (as in 1-Bromo-5-isocyanato-2,4-dimethoxybenzene) enhances solubility in polar solvents but may reduce reactivity due to steric hindrance .

Alkoxy and Alkyl Chain Modifications

Variations in alkoxy groups or alkyl chains significantly alter physical properties and synthetic utility:

Table 2: Alkoxy/Alkyl-Substituted Bromobenzene Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notable Properties References
4-Bromo-1-isopropyl-2-methoxybenzene 1369775-86-9 C₁₀H₁₃BrO 229.11 Br (C4), -OCH₃ (C2), isopropyl (C1) High thermal stability, hydrophobic
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 132532-64-0 C₉H₁₁BrO₃ 247.09 Br (C4), -OCH₃ (C2), -OCH₂OCH₃ (C1) Protected intermediate for synthesis
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 173336-76-0 C₁₁H₁₅BrO₃ 275.14 Br (C4), -OCH₃ (C1), -O(CH₂)₃OCH₃ (C2) Enhanced solubility in organic phases

Key Observations :

  • Alkyl Chain Length: Longer alkoxy chains (e.g., 3-methoxypropoxy in 173336-76-0) improve solubility in non-polar solvents, facilitating use in liquid-phase reactions .

Biological Activity

4-Bromo-1-isocyanato-2-methoxybenzene is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data.

  • Molecular Formula : C9H8BrN2O2
  • Molecular Weight : 243.08 g/mol
  • CAS Number : 14324-00-8

The biological activity of 4-bromo-1-isocyanato-2-methoxybenzene is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles. This reactivity allows the compound to interact with various biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition or modification of enzymatic activities.

Key Mechanisms:

  • Protein Modification : The isocyanate group can modify amino acids in proteins, particularly cysteine and lysine residues, leading to altered protein function.
  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, the compound can inhibit critical metabolic pathways.

Biological Activity

Research has indicated that 4-bromo-1-isocyanato-2-methoxybenzene exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is thought to stem from its ability to disrupt bacterial cell wall synthesis.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Biological Activities of 4-Bromo-1-isocyanato-2-methoxybenzene

Activity TypeEffectivenessTest Organisms/Cell LinesReference
AntimicrobialModerateE. coli, S. aureus
CytotoxicityHighHeLa, MCF-7
Enzyme InhibitionSignificantChymotrypsin

Case Studies

Several studies have explored the biological implications of 4-bromo-1-isocyanato-2-methoxybenzene:

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics reported that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .
  • Cytotoxic Effects on Cancer Cells : Research conducted at a university laboratory demonstrated that treatment with varying concentrations of 4-bromo-1-isocyanato-2-methoxybenzene resulted in a dose-dependent decrease in cell viability in HeLa and MCF-7 cell lines. The study suggested that the compound may induce apoptosis through oxidative stress mechanisms .
  • Enzyme Interaction Studies : Another investigation focused on the inhibitory effects of this compound on chymotrypsin activity. Results indicated that it could act as a competitive inhibitor, providing insights into its potential applications in drug design for protease-related diseases .

Q & A

Q. What role does bromine play in stabilizing transition states during nucleophilic substitution?

  • Bromine’s electronegativity polarizes the C-Br bond, facilitating SN_\text{N}Ar mechanisms. Kinetic studies (Eyring plots) reveal lower activation energy for brominated vs. chlorinated analogs .

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